![molecular formula C16H10N4O2 B189358 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide CAS No. 140410-59-9](/img/structure/B189358.png)
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide (DPPO) is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DPPO is a potent nitric oxide (NO) scavenger that has been utilized in various biochemical and physiological studies.
作用機序
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide acts as a NO scavenger by reacting with NO to form a stable adduct that can be detected using various spectroscopic techniques. The reaction between 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide and NO is highly selective and occurs at a faster rate than other reactive oxygen species. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has also been shown to inhibit the activity of NO synthase, the enzyme responsible for NO production.
生化学的および生理学的効果
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against cell death. In vivo studies have shown that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can reduce inflammation, improve cognitive function, and protect against tissue damage in various animal models.
実験室実験の利点と制限
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several advantages for lab experiments, including its high selectivity for NO, stability in aqueous solutions, and low toxicity. However, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has some limitations, including its potential to interfere with other signaling pathways and its limited solubility in organic solvents.
将来の方向性
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several potential future directions for scientific research. One possible direction is the development of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide-based therapies for various pathological conditions, including neurodegenerative diseases and cancer. Another direction is the optimization of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide synthesis methods to improve yield and purity. Additionally, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be utilized as a tool for studying the role of NO in various physiological processes, including cardiovascular function and immune response.
合成法
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be synthesized through a multistep process involving the reaction of 4,7-diphenylpyridazine with nitric acid and sodium nitrite. The final product is obtained through the reaction of the intermediate with hydrogen peroxide and acetic acid. The synthesis method has been optimized to produce high yields of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide with purity greater than 98%.
科学的研究の応用
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been widely used in scientific research as a NO scavenger due to its ability to react with NO and form stable adducts. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive NO production can lead to oxidative stress and tissue damage. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been utilized to study the role of NO in various pathological conditions, including inflammation, neurodegeneration, and cancer.
特性
IUPAC Name |
3-oxido-4,7-diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-20-16-14(12-9-5-2-6-10-12)18-17-13(15(16)19-22-20)11-7-3-1-4-8-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSSTSTDJNGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325860 |
Source


|
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide | |
CAS RN |
140410-59-9 |
Source


|
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
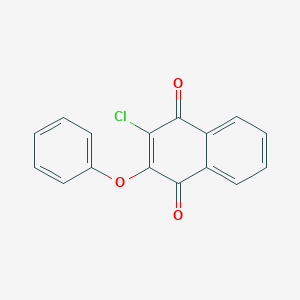

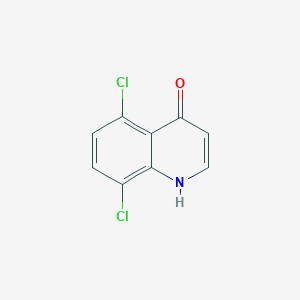

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
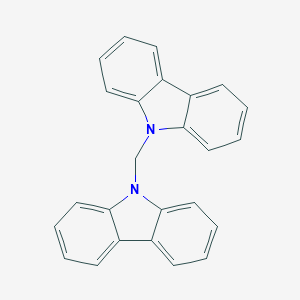
![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
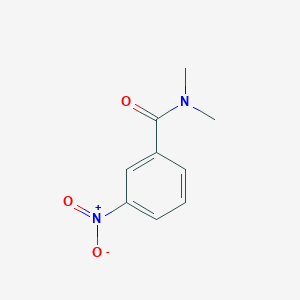

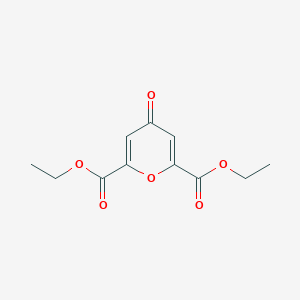
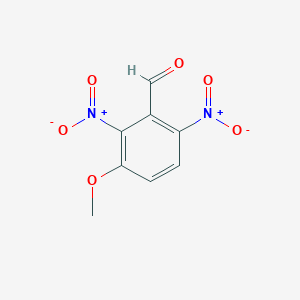
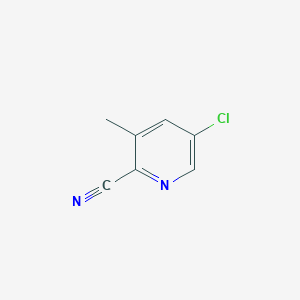
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)